Mao-B-IN-3

MAO-B Selectivity MAO-A Inhibition Isoform Profiling

MAO-B-IN-3 is a reversible, highly selective MAO-B inhibitor (IC50=96 nM) with only 3% MAO-A inhibition at 1 µM, enabling unambiguous attribution of effects to MAO-B. Its secondary 5-HT6R affinity (Ki=696 nM) provides a unique polypharmacological profile absent in pure MAO-B inhibitors like rasagiline. Unlike irreversible comparators, reversible binding supports washout and enzyme recovery studies. Ideal for Alzheimer's disease research requiring selective MAO-B pathway interrogation and 5-HT6 receptor co-engagement analysis.

Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
Cat. No. B12392131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-3
Molecular FormulaC24H25N3O2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=CC3=C2C4=CC=CC=C4N=C3NC5CCOCC5
InChIInChI=1S/C24H25N3O2/c1-28-19-6-4-5-17(15-19)16-27-12-9-21-23(27)20-7-2-3-8-22(20)26-24(21)25-18-10-13-29-14-11-18/h2-9,12,15,18H,10-11,13-14,16H2,1H3,(H,25,26)
InChIKeyFWFLQHHNUXEXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-B-IN-3 for Neuroscience Research: Selective MAO-B Inhibition with Defined 5-HT6R Affinity for Alzheimer's Disease Studies


MAO-B-IN-3 is a synthetic small-molecule monoamine oxidase B (MAO-B) inhibitor, characterized by a molecular weight of 387.47 g/mol and the molecular formula C24H25N3O2 [1]. It functions as a reversible and selective inhibitor of the MAO-B isoform, demonstrating an IC50 of 96 nM [2]. Beyond its primary MAO-B inhibition, the compound exhibits secondary binding affinity for the 5-hydroxytryptamine 6 receptor (5-HT6R), with a reported Ki of 696 nM . This pharmacological profile positions MAO-B-IN-3 as a specialized research tool for investigating neurodegenerative pathways, particularly those implicated in Alzheimer's disease .

Why Generic Substitution Fails for MAO-B-IN-3: The Critical Interplay of Isoform Selectivity, Reversibility, and Polypharmacology


Substituting MAO-B-IN-3 with another MAO-B inhibitor in a research protocol without rigorous re-validation introduces significant scientific risk due to three distinct, quantifiable pharmacological differences. First, its degree of isoform selectivity is not uniform across all MAO-B inhibitors; MAO-B-IN-3 demonstrates only 3% inhibition of MAO-A at 1 µM, establishing a specific selectivity window that other inhibitors may not replicate [1]. Second, its binding is reversible, which contrasts with the irreversible mechanism of widely used clinical comparators like selegiline and rasagiline, fundamentally altering the duration and nature of enzyme inhibition [2]. Third, MAO-B-IN-3 is not a 'pure' MAO-B inhibitor; its secondary affinity for the 5-HT6 receptor (Ki = 696 nM) introduces a polypharmacological dimension that is absent in most other MAO-B inhibitors . Consequently, swapping MAO-B-IN-3 for a comparator compound would change not just the potency at MAO-B, but also the off-target profile and mechanism of action, potentially confounding experimental results [3].

Quantitative Differentiation of MAO-B-IN-3: A Head-to-Head Evidence Review of Potency, Selectivity, and Target Engagement


MAO-B Isoform Selectivity: Quantifying the Advantage of MAO-B-IN-3 Over MAO-A

MAO-B-IN-3 demonstrates a high degree of selectivity for the MAO-B isoform over MAO-A. In a direct in vitro assay, at a concentration of 1 μM, MAO-B-IN-3 inhibited MAO-A activity by only 3% [1]. This is in stark contrast to a known dual MAO-A/B inhibitor, MAO-A/B-IN-3 (Compound 12), which inhibits MAO-A with an IC50 of 67 nM and MAO-B with an IC50 of 29 nM . While MAO-B-IN-3's primary potency (IC50 = 96 nM) is slightly weaker than MAO-A/B-IN-3's MAO-B inhibition, its superior selectivity profile significantly reduces MAO-A-related off-target effects. The data confirm that MAO-B-IN-3 is not a promiscuous inhibitor and offers a cleaner pharmacological profile for studies requiring specific MAO-B pathway interrogation.

MAO-B Selectivity MAO-A Inhibition Isoform Profiling

Potency and Binding Mechanism of MAO-B-IN-3 Compared to Clinical MAO-B Inhibitors

MAO-B-IN-3 inhibits human MAO-B with an IC50 of 96 nM and is characterized as a reversible inhibitor [1]. In contrast, two of the most widely used clinical MAO-B inhibitors, selegiline (L-deprenyl) and rasagiline, are irreversible inhibitors. The irreversible binding of these comparators leads to a sustained, long-term inhibition of the enzyme until new protein is synthesized, a mechanism associated with greater potential for off-target effects and a less tunable pharmacological response [2]. While direct comparative IC50 values for these drugs in the same assay as MAO-B-IN-3 are not available in the provided sources, the mechanistic distinction is critical. The reversible nature of MAO-B-IN-3 allows for a more controlled and transient modulation of MAO-B activity, which is often preferable for in vitro studies and for probing the enzyme's dynamic role without permanent deactivation.

MAO-B Inhibition Reversible Inhibitor IC50 Comparison

Defined 5-HT6 Receptor Affinity of MAO-B-IN-3: A Point of Differentiation from Pure MAO-B Inhibitors

MAO-B-IN-3 is not a purely selective MAO-B inhibitor; it also demonstrates measurable binding affinity for the 5-HT6 receptor, with a Ki of 696 nM as determined in HEK293 cells stably expressing h5-HT6R . This secondary pharmacology distinguishes it from pure MAO-B inhibitors like rasagiline or selegiline, which have no significant reported activity at this receptor. Another multi-target compound, PZ-1922, also binds 5-HT6R but with a much higher affinity (Ki = 17 nM) . While PZ-1922 is a more potent 5-HT6R ligand, MAO-B-IN-3's weaker Ki (696 nM) places it in a unique functional category: it is not a potent 5-HT6R antagonist but exhibits enough affinity to potentially contribute to a polypharmacological profile. This characteristic is particularly relevant in Alzheimer's disease research, where modulation of 5-HT6R has been implicated in cognitive function [1].

5-HT6 Receptor Polypharmacology Alzheimer's Disease

MAO-B-IN-3's Potency in Context: Comparison to a Subtype-Selective Clinical Candidate

While MAO-B-IN-3 demonstrates an IC50 of 96 nM, it is useful to contextualize this potency against a clinical-stage selective MAO-B inhibitor developed for Alzheimer's disease. Sembragiline is a novel, selective MAO-B inhibitor that was advanced into clinical trials for AD [1]. Although specific comparative IC50 values from the same assay are not provided, the class of selective MAO-B inhibitors, including both MAO-B-IN-3 and sembragiline, share a common therapeutic hypothesis: that selective MAO-B inhibition can reduce reactive oxygen species (ROS)-mediated neuronal injury and astrogliosis [2]. MAO-B-IN-3's 96 nM potency positions it as a suitable preclinical research tool to explore these same mechanistic pathways, with the added differentiation of its secondary 5-HT6R activity. This makes it a valuable comparator or alternative to other preclinical MAO-B inhibitors being used to validate the MAO-B hypothesis in Alzheimer's disease.

MAO-B Potency Sembragiline Alzheimer's Disease

Optimal Research Applications for MAO-B-IN-3: Leveraging its Unique Selectivity and Polypharmacology


In Vitro Dissection of MAO-B Isoform-Specific Pathways in Alzheimer's Disease Models

The high selectivity of MAO-B-IN-3 (only 3% MAO-A inhibition at 1 µM) makes it the preferred tool for experiments requiring the unambiguous attribution of observed effects to MAO-B inhibition. In Alzheimer's disease research, where MAO-B is implicated in astrocytic GABA synthesis and ROS production, researchers can use MAO-B-IN-3 to selectively inhibit this pathway without confounding MAO-A-mediated degradation of serotonin or norepinephrine . This is in direct contrast to using a dual inhibitor like MAO-A/B-IN-3, which would simultaneously block both isoforms and obscure the specific contribution of MAO-B .

Polypharmacological Probing of MAO-B and 5-HT6R Crosstalk in Neurodegeneration

MAO-B-IN-3 is uniquely positioned for studies investigating the functional interplay between MAO-B activity and 5-HT6 receptor signaling. With a defined MAO-B IC50 (96 nM) and 5-HT6R Ki (696 nM), it can be used as a chemical probe to explore how concurrent, moderate engagement of both targets affects neuronal health or cognitive function . This is a scenario where using a pure MAO-B inhibitor (e.g., rasagiline) would miss the 5-HT6R component, while a potent 5-HT6R antagonist (e.g., PZ-1922, Ki=17 nM) would overwhelm the system, potentially masking subtle MAO-B-dependent effects .

Comparative Pharmacology Studies with Irreversible MAO-B Inhibitors

The reversible binding mechanism of MAO-B-IN-3 distinguishes it from the irreversible inhibitors selegiline and rasagiline . Researchers designing studies on enzyme recovery kinetics or the reversibility of MAO-B-dependent phenotypes can use MAO-B-IN-3 as a reversible control. For example, in washout experiments in neuronal cell cultures, the effects of MAO-B-IN-3 should be rapidly reversed after compound removal, a property not shared by its irreversible counterparts, which will continue to suppress enzyme activity for days . This application is crucial for validating the temporal dynamics of MAO-B's role in disease progression.

Validation of MAO-B as a Therapeutic Target in Preclinical Alzheimer's Models

As a selective and reversible MAO-B inhibitor, MAO-B-IN-3 serves as an ideal chemical probe to validate the MAO-B target hypothesis in preclinical models of Alzheimer's disease . Its pharmacological profile aligns with the class of selective MAO-B inhibitors (e.g., sembragiline) being developed clinically for AD, which aim to mitigate ROS-mediated neuronal injury and astrogliosis . Researchers can use MAO-B-IN-3 in in vitro and ex vivo models to generate proof-of-concept data that supports the rationale for targeting MAO-B, with the confidence that its effects are not confounded by irreversible inhibition or significant off-target activity at MAO-A.

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